7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound featuring a bromine atom at the 7th position and an aldehyde group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The compound is part of the imidazo[1,2-a]pyridines class, which is known for its wide range of applications in medicinal chemistry .
Result of Action
Imidazo[1,2-a]pyridines are known to be important in the field of medicinal chemistry, suggesting that they may have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent bromination at the 7th position using bromine or N-bromosuccinimide (NBS) yields the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: NaN3, KCN, and other nucleophiles.
Major Products Formed:
Oxidation: 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 7-Bromoimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent scaffold without the bromine and aldehyde substituents.
7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: A similar compound with a chlorine atom instead of bromine.
7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A regioisomer with the aldehyde group at the 3rd position
Uniqueness: 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and potential biological activity. The presence of the bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The aldehyde group provides a versatile functional handle for further chemical modifications .
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRBGUGBMHSWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743907 | |
Record name | 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018828-16-4 | |
Record name | 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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